Product packaging for 5,6-dimethoxybenzo[b]thiophene(Cat. No.:CAS No. 91715-47-8)

5,6-dimethoxybenzo[b]thiophene

Cat. No.: B1598345
CAS No.: 91715-47-8
M. Wt: 194.25 g/mol
InChI Key: KLQSAAONLQIKDE-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffolds in Heterocyclic Chemistry

The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in heterocyclic chemistry and drug discovery. researchgate.netnih.gov First identified in coal tar, its unique aromaticity and reactivity have spurred extensive investigation. This core structure is present in numerous natural products, functional materials, and pharmaceutical agents. researchgate.net

The significance of the benzo[b]thiophene scaffold is underscored by its presence in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. The planar, electron-rich nature of the benzo[b]thiophene system facilitates binding to various enzymes and receptors, while its polarity can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. researchgate.net The versatility of this scaffold allows for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, making it a focal point for medicinal chemists. researchgate.netnih.govijpsjournal.comnih.gov

Overview of Dioxymethoxy Substitution Patterns in Organic Synthesis and Medicinal Chemistry

The introduction of functional groups, such as methoxy (B1213986) substituents, is a key strategy for modulating the electronic and steric properties of heterocyclic systems. Methoxy groups, in particular, are frequently incorporated into synthetic pharmaceuticals to enhance ligand-target binding, and to improve physicochemical and pharmacokinetic properties. researchgate.net

In the context of the benzo[b]thiophene ring, methoxy groups at the 5- and 6-positions donate electron density through resonance. This electronic effect activates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further chemical modifications. The presence of dimethoxy groups can also impact a molecule's interaction with biological targets, potentially influencing its efficacy and metabolic stability. ontosight.ai For example, in some flavonoid structures, methoxy groups have been shown to strengthen hydrophobic interactions with proteins. researchgate.net

Research Trajectory of 5,6-Dimethoxybenzo[b]thiophene and its Derivatives

The research into this compound and its derivatives has largely been driven by their potential as intermediates in the synthesis of more complex, biologically active molecules. Historically, these derivatives gained prominence in the mid-20th century as building blocks for compounds targeting serotonin (B10506) receptors and kinase inhibitors.

More recent research has expanded the applications of this scaffold. For instance, derivatives of this compound have been investigated for their potential in treating Alzheimer's disease, with compounds like 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxybenzo[b]thiophene 1,1-dioxide showing inhibitory activity. Furthermore, the sulfone derivative, 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl (dm-bsmoc), has been developed as a protecting group for amino acids in peptide synthesis. google.com

A notable derivative, 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, has been identified as a non-nucleotide agonist for the stimulator of interferon genes (STING) pathway. smolecule.com This discovery highlights the potential of this compound derivatives in immunotherapy, with possible applications in developing antitumor and antiviral agents. smolecule.com The synthesis of various derivatives often involves multi-step reactions, starting from precursors like veratraldehyde. google.com

Table 1: Investigated Derivatives of this compound and Their Applications

Derivative NameApplication/Activity
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxybenzo[b]thiophene 1,1-dioxideAlzheimer's disease inhibitor
5,6-Dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl (dm-bsmoc)Amino acid protecting group in peptide synthesis google.com
4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acidSTING agonist with potential antitumor and antiviral effects smolecule.com
1-(4-aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazine (B1678402)Precursor for potential serotoninergic agents researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S B1598345 5,6-dimethoxybenzo[b]thiophene CAS No. 91715-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQSAAONLQIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393559
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91715-47-8
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5,6 Dimethoxybenzo B Thiophene and Its Analogues

Historical Development of Core Benzo[b]thiophene Synthesis Relevant to Dimethoxy Analogues

The synthesis of the benzo[b]thiophene core has a rich history, with early methods often relying on the cyclization of thiophenol derivatives. The introduction of methoxy (B1213986) groups onto the benzene (B151609) ring provided a means to fine-tune the electronic characteristics of the resulting heterocyclic system. These early strategies laid the groundwork for more sophisticated and regioselective synthetic routes. In the mid-20th century, 5,6-dimethoxybenzo[b]thiophene derivatives became important as intermediates in the synthesis of bioactive molecules like serotonin (B10506) receptor modulators and kinase inhibitors. The presence of the benzo[b]thiophene core in FDA-approved drugs such as Raloxifene, a selective estrogen receptor modulator, and Zileuton, a 5-lipoxygenase inhibitor, highlights the significance of this scaffold in medicinal chemistry.

Current Synthetic Approaches to this compound

Modern synthetic chemistry has provided a diverse toolkit for the construction of the this compound scaffold and its analogues. These methods offer improvements in efficiency, regioselectivity, and substrate scope compared to historical approaches.

Multi-Step Synthesis from Precursors

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from readily available precursors. One such route begins with the reaction of 6-bromoveratraldehyde and ethyl 2-mercaptoacetate. This approach allows for the controlled construction of the benzo[b]thiophene core with the desired substitution pattern.

Another example involves the synthesis of this compound-2-carboxylic acid. This can be achieved by reacting 3,4-dimethoxynitrobenzene (B134838) with methyl thioglycolate in a basic medium to yield the corresponding benzothiophene (B83047) ester, which is then hydrolyzed to the carboxylic acid. researchgate.net The synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxybenzo[b]thiophene 1,1-dioxide, a compound with potential applications in Alzheimer's disease research, is another example of a multi-step synthesis. This process involves nucleophilic substitution and oxidation steps, with yields ranging from 42.8% to 45.3%.

The following table summarizes a synthetic route to a this compound derivative:

StepReactantsProductKey Conditions
1Veratraldehyde, Malonic acid3,4-Dimethoxycinnamic acidPyridine, Piperidine, Reflux
23,4-Dimethoxycinnamic acidNot specifiedNot specified
3Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylateMethyl this compound-2-carboxylate10% Pd-on-carbon, Palladium acetate, Ammonium formate, Methanol

This table is based on information from a patent describing the synthesis of related compounds and may not represent a complete, optimized procedure for the named product. google.com

Directed Metalation Strategies for Substituted Benzo[b]thiophenes

Directed metalation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. umich.edunih.gov This strategy utilizes a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position on the aromatic ring, allowing for subsequent reaction with an electrophile. nih.gov

In the context of benzo[b]thiophene synthesis, directed metalation can be applied to introduce substituents at desired positions with high control. For instance, N,N-diethylamides of aryl carboxylic acids can be used as starting materials, where the amide function directs the metalation to the ortho-position, enabling the introduction of a methylsulfanyl group. Subsequent side-chain deprotonation and cyclization in a one-pot reaction afford thioindoxyls, which can be reduced to form substituted benzo[b]thiophenes. researchgate.net This method provides an expedient route to diversely substituted benzo[b]thiophenes and has been shown to be an improvement over earlier methods. researchgate.net

The combination of directed ortho-metalation with palladium-catalyzed cross-coupling reactions offers a versatile approach to polysubstituted aromatic and heteroaromatic compounds. beilstein-journals.org

One-Pot Synthesis Techniques for Functionalized Benzo[b]thiophenes

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of functionalized benzo[b]thiophenes. nih.gov

One such strategy involves the sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates. This method furnishes a broad range of 2-functionalized 3-cyanobenzo[b]thiophenes in high yields. nih.govacs.org

Another approach utilizes an iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles to produce 2,3-disubstituted benzo[b]thiophenes. nih.govrsc.org This environmentally benign method employs moderate reaction conditions and can generate complex substitution patterns in a single step. nih.govrsc.org Furthermore, a one-pot iodocyclization/oxidation of propargyl alcohols can lead to carbonyl-functionalized benzo[b]thiophenes. nih.gov

A mild and economical one-pot synthesis of 2-sulfonamidobenzo[b]thiophenes has also been reported, which involves the protonative activation of ynamides containing an o-(methylthio)aryl group using silica (B1680970) gel or alcohol solvents. organic-chemistry.org This method avoids the use of strong Brønsted acids or expensive transition metals. organic-chemistry.org

Synthesis via Intramolecular Copper-Catalyzed S-Arylation

Intramolecular copper-catalyzed S-arylation is a key step in several synthetic strategies for benzo[b]thiophenes. This reaction allows for the formation of the thiophene (B33073) ring through the coupling of a sulfur atom and an aryl group within the same molecule.

An efficient one-pot synthesis of highly functionalized multisubstituted benzo[b]thiophenes and their hetero-fused analogues relies on this methodology. The process involves the base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with thiocarbonyl compounds, which generates enethiolate intermediates. These intermediates then undergo intramolecular copper-catalyzed S-arylation to yield the desired benzo[b]thiophene products. nih.govacs.orgamazonaws.com

Another copper-catalyzed domino synthesis involves a double C–S bond formation through an Ullmann-type S-arylation and a C–H thiolation, using potassium sulfide (B99878) as the sulfur source. This one-step sulfur-incorporation method provides a direct route to the benzo[b]thiophene framework. rsc.org

Derivatization Strategies for this compound Core

The this compound core serves as a versatile scaffold for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties. The electron-donating methoxy groups at the 5- and 6-positions activate the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the 4- and 7-positions.

Derivatization can be achieved through various reactions, including:

Electrophilic Aromatic Substitution: The activated benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce new functional groups.

Cross-Coupling Reactions: The introduction of a halogen, such as chlorine, at the C3-position via copper-mediated coupling reactions opens the door for further derivatization through Suzuki–Miyaura cross-coupling.

Modification of Existing Functional Groups: Derivatives such as this compound-2-carboxylic acid can be further modified at the carboxylic acid group to form amides, esters, and other functional derivatives. nih.govsigmaaldrich.com For example, new benzothiophene arylpiperazine derivatives have been synthesized by reacting 1-(4-aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazine (B1678402) with various substituted aroyl chlorides. researchgate.net

The ability to derivatize the this compound core at multiple positions makes it a valuable building block in the design and synthesis of complex molecules for various applications.

Functionalization at C-2 Position (e.g., carboxylic acid, carboxaldehyde, nitriles)

The C-2 position of the this compound ring is a primary site for functionalization due to its reactivity. The methoxy groups at the 5- and 6-positions donate electron density, which activates the aromatic system and influences the regioselectivity of reactions.

Carboxylic Acids: The introduction of a carboxylic acid group at the C-2 position is a common and crucial modification. This compound-2-carboxylic acid is a key intermediate for the synthesis of more complex molecules. researchgate.netachmem.comnih.gov One synthetic route involves the reaction of 6-bromoveratraldehyde with ethyl 2-mercaptoacetate to form ethyl this compound-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. researchgate.net An alternative preparation starts from 3,4-dimethoxyphenol, which is converted to methyl this compound-2-carboxylate and subsequently hydrolyzed. google.com This carboxylic acid derivative serves as a starting point for producing various amides and other functionalized compounds. researchgate.net

Carboxaldehydes and Ketones: Aldehyde and ketone functionalities are also introduced at the C-2 position. For example, benzothiophene aldehydes can be prepared in multiple steps starting from materials like 2,5-dimethoxy-6-nitrobenzaldehyde and methylthioglycolate. nih.govmdpi.com These aldehydes can then be used in further reactions, such as forming propenone derivatives. nih.govmdpi.com Ketones, such as 1-(5,6-dimethoxybenzo[b]thiophen-2-yl)propan-1-one, have been synthesized from the corresponding carboxylic acid. researchgate.net Another example is the synthesis of (5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone from S-(2-formyl-4,5-dimethoxyphenyl) N,N-dimethylthiocarbamate. nih.gov

Nitriles and Other Functional Groups: The introduction of a nitrile group has been demonstrated in related structures. For instance, 3-Cyano-3-methyl-2-(1-phenylethyl)imino-5,6-dimethoxybenzo[b]thiolane was synthesized via a copper-catalyzed intramolecular S-arylation of a trisubstituted thioamide. acs.org Palladium-catalyzed reactions, such as the β-arylation with aryl iodides, allow for the direct formation of a C-C bond at the C-2 position, enabling the introduction of various aryl groups. smolecule.com

Starting MaterialReaction/ReagentsProductYieldReference
6-Bromoveratraldehyde1. Ethyl 2-mercaptoacetate 2. NaOH (Hydrolysis)This compound-2-carboxylic acid52% (ester), 90% (acid) researchgate.net
This compound-2-carboxylic acidConversion to acid chloride, then reaction with diethylcadmium1-(5,6-Dimethoxybenzo[b]thiophen-2-yl)propan-1-one- researchgate.net
S-(2-formyl-4,5-dimethoxyphenyl) N,N-dimethylthiocarbamateReaction with 3,4,5-trimethoxybenzyl bromide and subsequent steps(5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone62% nih.gov

Introduction of Diverse Functional Groups (e.g., carbonyl, amide, arylpiperazine moieties)

Building upon the functionalized C-2 position, a variety of other groups can be introduced to create complex derivatives with potential applications in medicinal chemistry.

Carbonyl and Amide Groups: The carbonyl group, often part of a ketone or an amide linkage, is a common feature in many derivatives. Amides are typically synthesized from the C-2 carboxylic acid. For example, N-{4-[4-(4,7-dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides were prepared by reacting an aminophenyl-piperazine intermediate with various aroyl chlorides. researchgate.netuchile.cl This strategy allows for the systematic exploration of different substituents on the terminal aryl ring. researchgate.net

Arylpiperazine Moieties: Arylpiperazine groups are frequently incorporated into the molecular structure, often linked to the C-2 position of the benzothiophene core via a carbonyl or a propanone spacer. nih.govmdpi.com One common synthetic method is the Michael addition of functionalized arylpiperazines to benzo[b]thiophen-2-yl-propenones. nih.govmdpi.comresearchgate.net This reaction can be efficiently promoted by microwave irradiation, often under solvent-free conditions. nih.govresearchgate.net This approach has been used to synthesize series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives. mdpi.com The selection of different substituted arylpiperazines allows for the fine-tuning of the molecule's properties. nih.govmdpi.comresearchgate.net

Benzothiophene PrecursorReagents/ConditionsProduct TypeKey Finding/YieldReference
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-2-propen-1-oneArylpiperazines, Microwave (solvent-free)Ketoarylpiperazine derivativesSynthesized a series of Michael adducts with varying arylpiperazines. nih.govresearchgate.net
1-(4-Aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazineSubstituted aroyl chloridesN-Arylcarboxamide-arylpiperazine derivativesCreated a library of conformationally restricted analogues. researchgate.netuchile.cl
5-Nitrobenzo[b]thiophene-2-carboxylic acid methyl esterPiperazine, then coupling with benzo[b]thiophen-2-yl propenones, Microwave (solvent-free)Hetero bis-ligandsA novel series of 2-benzothiophenealkylpiperazine derivatives were synthesized. clockss.org

Stereoselective Synthesis of Enantiomers and Chiral Resolution

When a new stereogenic center is created during synthesis, the product is often a racemic mixture of enantiomers. wikipedia.org The separation of these enantiomers, known as chiral resolution, is critical as different enantiomers can have distinct biological activities. wikipedia.orgmdpi.com

Chiral Resolution by Chromatography: A primary method for separating enantiomers of this compound derivatives is chiral column chromatography. researchgate.net For example, the enantiomers of the PDE3A inhibitor ORG9935, a derivative of this compound, were successfully separated using a preparative CHIRALPAK AS-H column. researchgate.net This technique allows for the isolation of enantiomers with high purity (>99% enantiomeric excess). researchgate.net The absolute stereochemistry of the separated enantiomers was then determined using X-ray crystallography, assigning the (+)-enantiomer as the (S)-configuration and the (–)-enantiomer as the (R)-configuration. researchgate.net

Stereoselective Synthesis: An alternative to resolving a racemic mixture is stereoselective synthesis, which aims to preferentially form one stereoisomer over another. msu.eduthieme.de This can be achieved by using chiral catalysts, reagents, or auxiliaries that influence the reaction's transition state. msu.eduthieme.de While specific examples of asymmetric synthesis for this compound are not extensively detailed in the provided context, the synthesis of 3-Cyano-3-methyl-2-(1-phenylethyl)imino-5,6-dimethoxybenzo[b]thiolane was reported to proceed with a diastereoselectivity ratio of 1:1, indicating the formation of diastereomers that could potentially be separated. acs.org General strategies for stereoselective synthesis include reactions like hydroboration-oxidation or epoxidation of prochiral alkenes, which create new stereogenic centers in a controlled manner. msu.edu

Compound/ProcessMethodologyOutcomeReference
ORG9935 (racemic)Chiral column chromatography (CHIRALPAK AS-H)Separation of (+) and (-) enantiomers (>99% ee). researchgate.net
(+)-ORG20865X-ray crystallographyAbsolute stereochemistry determined to be (S)-configuration. researchgate.net
General Chiral ResolutionCrystallization of diastereomeric saltsA common, though often laborious, method involving reaction with a chiral resolving agent. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include improving energy efficiency, using renewable feedstocks, and avoiding wasteful derivatization steps.

In the synthesis of this compound derivatives, microwave-assisted synthesis has emerged as a significant green chemistry technique. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. clockss.org It is believed to facilitate the polarization of substrates, thereby accelerating reactions. clockss.org

Several synthetic steps for derivatives of this compound have been optimized using this technology. Notably, the Michael addition of arylpiperazines to benzo[b]thiophen-2-yl-propenones has been successfully carried out under solvent-free microwave conditions. nih.govresearchgate.netclockss.org This approach not only enhances reaction speed but also minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry. clockss.orgrasayanjournal.co.in The use of solid supports like silica gel in conjunction with microwave irradiation is another green method employed in the synthesis of related heterocyclic structures. rasayanjournal.co.in

Medicinal Chemistry Research of 5,6 Dimethoxybenzo B Thiophene Derivatives

Anticancer and Antitumor Research

Derivatives of 5,6-dimethoxybenzo[b]thiophene have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.gov Research has primarily focused on their ability to interfere with microtubule dynamics, crucial for cell division, and to modulate the immune system to recognize and attack cancer cells.

Tubulin Polymerization Inhibition Studies

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.gov Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis. nih.govnih.gov

A significant number of synthetic tubulin inhibitors exert their effects by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Molecular modeling studies have shown that this compound derivatives can effectively occupy the colchicine binding site. nih.govunife.it For instance, derivatives with a 3-(3,4,5-trimethoxyanilino) group at the 3-position and various aryl groups at the 2-position of the 6-methoxybenzo[b]thiophene (B1315557) core have shown a binding mode where the trimethoxyphenyl ring is positioned near βCys241, a critical residue for tubulin polymerization inhibition. unife.it This interaction is further stabilized by hydrophobic contacts between the benzo[b]thiophene ring and the protein pocket. nih.gov The 6-methoxy group on the benzo[b]thiophene ring appears to be crucial for this activity, potentially mimicking the role of the 4-methoxy group in the B-ring of combretastatin (B1194345) A-4 (CA-4), a well-known colchicine site binding agent. nih.govunife.it

In a study of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, molecular docking confirmed that these compounds adopt a binding pose similar to DAMA-colchicine, with the trimethoxyphenyl ring near Cys241 and the benzo[b]thiophene ring deep within the hydrophobic pocket. nih.gov This binding prevents the normal assembly of tubulin into microtubules.

By disrupting microtubule dynamics, this compound derivatives effectively halt the cell cycle at the G2/M phase, the stage where the cell prepares for and undergoes mitosis. nih.govnih.gov This arrest prevents cancer cells from dividing and proliferating. nih.govnih.govmdpi.com For example, 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes have been shown to cause a significant arrest of cells in the G2/M phase. nih.govkuleuven.be This effect is a direct consequence of microtubule depolymerization. nih.gov The down-regulation of key checkpoint proteins like cyclin B1 is often observed in cells treated with these compounds, further confirming the G2/M arrest. nih.gov

Compound SeriesKey Structural FeaturesObserved EffectReference
2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenesAmino group at C-3Strong antiproliferative activity, G2/M phase arrest nih.gov
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenesMethoxy (B1213986) group at C-4, C-6, or C-7Good growth inhibition, G2/M arrest in K562 cells nih.gov
2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenesPhenyl or para-fluorophenyl at C-2Induction of apoptosis and potential mitotic effects unife.it

The sustained arrest of the cell cycle in the G2/M phase ultimately triggers programmed cell death, or apoptosis, in cancer cells. nih.govnih.govmdpi.commdpi.com Derivatives of this compound have been shown to induce apoptosis through various molecular pathways. unife.it Treatment of colon carcinoma cells with 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes led to a significant increase in the expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins, all of which are key markers of apoptosis. unife.it The activation of caspases, a family of proteases that execute apoptosis, is a common finding. nih.gov This apoptotic induction is often selective for cancer cells, with minimal effects on non-transformed cells. unife.it

STING Agonism for Cancer Immunotherapy

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response. nih.govgoogle.com Agonists of STING are being actively investigated as a promising strategy for cancer immunotherapy. nih.govscienceopen.com Certain this compound derivatives have been identified as non-nucleotide STING agonists. smolecule.com

A significant challenge in the development of STING agonists has been their delivery and bioavailability, with many early compounds requiring intratumoral injection. scienceopen.com The design of orally available STING agonists is a major goal in the field. nih.gov Research into this area has focused on creating small molecules with favorable pharmaceutical properties. nih.gov One strategy involves mimicking the intramolecular hydrogen bond ring of known cyclic dinucleotide (CDN) STING agonists. nih.gov While specific design principles for oral STING agonists based on the this compound scaffold are still emerging, the identification of compounds like 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid as a STING agonist highlights the potential of this chemical class. smolecule.com The development of such compounds aims to enhance their ability to be absorbed from the gastrointestinal tract and reach the tumor microenvironment in sufficient concentrations to activate the STING pathway effectively. scienceopen.comnih.gov This activation leads to the production of type I interferons, which in turn enhances antigen presentation and the function of dendritic cells and T cells, ultimately leading to an immune-mediated attack on the tumor. nih.govgoogle.com

Intramolecular Hydrogen Bond Ring Mimicking Strategies

The formation of an intramolecular hydrogen bond (IMHB) can significantly impact a molecule's conformation and physicochemical properties, such as membrane permeability and solubility. nih.gov In medicinal chemistry, mimicking the intramolecular hydrogen bond is a strategy employed to enhance the biological activity of a compound. nih.gov This approach involves designing molecules where a chemical bridge, such as a methylene (B1212753) linker, replaces the hydrogen bond, thereby locking the molecule in a specific conformation that is favorable for binding to its target. nih.gov

Modulation of Human STING Proteins

The stimulator of interferon genes (STING) protein is a key component of the innate immune system, playing a critical role in the response to cytosolic DNA from pathogens and cancer cells. nih.govnih.gov Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, which in turn stimulate an anti-tumor immune response. nih.govulb.ac.be Consequently, STING has emerged as a promising target for cancer immunotherapy. ulb.ac.be

Derivatives of this compound have been investigated as modulators of human STING. The strategic positioning of the methoxy groups on the benzo[b]thiophene scaffold is crucial for functionalization and interaction with the STING protein. For instance, the 5,6-dimethoxy substitution pattern allows for easier functionalization at the 2-position, which has been found to be important for developing STING agonists. Some benzo[b]thiophene compounds have been identified as STING agonists, demonstrating their potential to activate this pathway by binding to the STING protein. google.com The activation mechanism often involves inducing a conformational change in the STING dimer, which is necessary for downstream signaling. ulb.ac.be

Evaluation in Various Human Cancer Cell Lines

Derivatives of this compound have been evaluated for their anticancer potential across various human cancer cell lines. Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and downregulating proteins that inhibit apoptosis.

For example, a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives, including those with a 5,6-dimethoxy substitution pattern, were evaluated for their antiproliferative activity. The 5,6-dimethoxy derivative demonstrated notable activity, which was found to be approximately double that of the monosubstituted C-5 or C-6 methoxy derivatives in certain cell lines. nih.gov The introduction of a methyl group at the C-3 position of the benzo[b]thiophene system generally led to an increase in antiproliferative activity. nih.gov

Thiophene (B33073) Analogues and Naphtho[2,3-b]thiophene-4,9-quinones as Antitumor Agents

The synthesis of thiophene analogues and related naphtho[2,3-b]thiophene-4,9-quinones from dimethoxybenzo[b]thiophenes has yielded compounds with significant antitumor activity. benthamdirect.comresearchgate.net A series of 2-substituted naphtho[2,3-b]thiophene-4,9-quinones displayed potent antitumor activity against a panel of four distinct human cancer cell lines, with IC50 values ranging from 1.1 to 47 μM. researchgate.net

Furthermore, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives were synthesized and evaluated for their anticancer properties. One compound, in particular, demonstrated potent activity against the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov Mechanistic studies revealed that this compound induced dose-dependent inhibition of cell viability, cell cycle arrest, and apoptosis. nih.gov The apoptotic effect was linked to the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell survival that is often dysregulated in TNBC. nih.gov

Antimicrobial and Antiviral Activity Studies

Beyond their anticancer properties, derivatives of this compound have also been explored for their potential as antimicrobial and antiviral agents.

Antibacterial Efficacy (e.g., against Multidrug-Resistant Staphylococcus aureus)

The benzo[b]thiophene nucleus is a key structural motif in the development of new antibacterial agents, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus (MRSA). nih.govmdpi.com Research has shown that this compound and its derivatives exhibit notable antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes required for bacterial survival.

In one study, a series of benzo[b]thiophene acylhydrazones were synthesized and screened for their activity against S. aureus. nih.govmdpi.com While the study focused on various substitutions, it highlights the potential of the benzo[b]thiophene scaffold in combating resistant bacteria. Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have further explored the potential of benzothiophene (B83047) derivatives as antibiotics against multidrug-resistant S. aureus. researchgate.net These studies have identified key structural features that contribute to antibacterial activity and have highlighted derivatives with high binding affinity to bacterial proteins. researchgate.net Another computational study investigating thiophene derivatives against wound-infecting bacteria, including S. aureus, demonstrated their potential as effective antibacterial agents. nih.gov

Antiviral Mechanisms and Applications

Thiophene derivatives have been recognized for their antiviral activities. researchgate.netpensoft.net The mechanisms of action can vary, but they often involve inhibiting key viral enzymes or processes necessary for viral replication. For instance, some thiophene derivatives have been identified as potent inhibitors of the neuraminidase enzyme of the influenza virus, with some compounds showing better activity than the reference drug oseltamivir. nih.gov

In the context of other viruses, thiophene derivatives have been investigated as entry inhibitors for the Ebola virus. nih.gov These compounds act at the viral entry level, preventing the virus from entering host cells. nih.gov Additionally, studies on naphtho[2,3-b]thiophenequinones have reported their in vitro activity against the human T-cell leukemia virus type 1 (HTLV-1). nih.gov

The following table provides a summary of the biological activities of selected this compound derivatives and related compounds.

Compound/Derivative ClassBiological ActivityTarget/Mechanism of ActionCell Lines/StrainsKey Findings
2-(3,4,5-trimethoxybenzoyl)-5,6-dimethoxybenzo[b]thiophene AntiproliferativeTubulin polymerization inhibitionCEM/0, HeLaMore active than monosubstituted C-5 or C-6 methoxy derivatives. nih.gov
2-substituted naphtho[2,3-b]thiophene-4,9-quinones AntitumorNot specifiedFour human cancer cell linesIC50 values ranging from 1.1-47 μM. researchgate.net
2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative (4a) AnticancerInhibition of PI3K/Akt signaling pathwayMDA-MB-231 (TNBC)Induced apoptosis and cell cycle arrest. nih.gov
Benzo[b]thiophene acylhydrazones AntibacterialNot fully elucidatedStaphylococcus aureus (including MRSA)Some derivatives showed significant activity. nih.govmdpi.com
Thiophene derivatives AntiviralNeuraminidase inhibitionInfluenza A Virus (H5N1)Some compounds more potent than oseltamivir. nih.gov
Thiophene derivatives AntiviralEbola virus entry inhibitionEBOV-GP-pseudotyped virusActed at the viral entry level. nih.gov
Naphtho[2,3-b]thiophenequinones AntiviralNot specifiedHuman T-cell leukemia virus type 1 (HTLV-1)Showed in vitro activity. nih.gov

Enzyme and Receptor Modulation

Phosphodiesterase 3A (PDE3A) Inhibition

Derivatives of this compound have been investigated for their inhibitory activity against phosphodiesterase 3A (PDE3A), an enzyme that plays a critical role in regulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

PDE3A is expressed in various tissues, including the heart, platelets, and vascular smooth muscle, where it is involved in fundamental cellular processes. nih.govmolbiolcell.org

Muscle Contraction: In cardiac myocytes, PDE3A is a key regulator of cyclic nucleotide signaling, which in turn controls contractile function. maayanlab.cloud By hydrolyzing cAMP, PDE3A modulates the activity of protein kinase A (PKA), a crucial component in the signaling cascade that governs cardiac contractility. maayanlab.cloudmdpi.com Inhibition of PDE3A leads to an increase in cAMP levels, which has been shown to enhance cardiac contractility, making PDE3A a target for inotropic agents. maayanlab.cloudjrespharm.com The enzyme's role extends to vascular smooth muscle, where it influences contraction and relaxation, thereby affecting vascular tone. maayanlab.cloud

Oocyte Meiosis: PDE3A plays a vital role in the maturation of oocytes. nih.gov Specifically, it is responsible for the downregulation of cAMP that precedes the resumption of meiosis. nih.gov Inhibition of PDE3A maintains high levels of cAMP within the oocyte, leading to a temporary arrest of meiotic progression. mdpi.comnih.gov This mechanism has been explored for its potential in non-hormonal female contraception, as demonstrated in studies with the PDE3A inhibitor ORG 9935, a derivative of this compound. nih.govnih.govpatsnap.com

Research into this compound derivatives as PDE3A inhibitors has included detailed stereochemical investigations. For the compound ORG 9935, the individual enantiomers were separated and their absolute stereochemistries were determined. patsnap.comresearchgate.net

The racemic mixture of ORG 9935 was separated using chiral column chromatography. patsnap.comresearchgate.net X-ray crystallography was employed to determine the absolute configuration of the (+)-enantiomer, which was identified as the (S)-configuration. nih.govpatsnap.comresearchgate.net Consequently, the (-)-enantiomer was assigned the (R)-configuration. nih.govpatsnap.comresearchgate.net Interestingly, the (+)-isomer was found to be the less biologically active of the two. nih.govpatsnap.com

Table 1: Enantiomers of ORG 9935 and their Stereochemistry

Enantiomer Specific Rotation Absolute Configuration
ORG 20865 (+) (S)
ORG 20864 (-) (R)

5-HT1A Serotonin (B10506) Receptor Ligand Development

The this compound scaffold has also been utilized in the development of ligands for the 5-HT1A serotonin receptor, a key target in the treatment of central nervous system disorders such as anxiety and depression. nih.govnih.gov

To understand the interaction between this compound derivatives and the 5-HT1A receptor, molecular modeling and docking studies have been performed. nih.gov These computational approaches have been instrumental in elucidating the probable binding modes of these compounds within the receptor's active site. nih.gov For instance, a homology model of the 5-HT1A receptor, based on the crystal structure of the β2-adrenergic receptor, was used to dock substituted 2-oxoalkyl]benzo[b]-thiophene derivatives. nih.gov These studies highlighted the importance of electrostatic interactions in the binding affinity of these compounds. nih.gov

A series of piperazinyl-arylcarboxamide derivatives of this compound have been synthesized and evaluated for their affinity towards the 5-HT1A receptor. researchgate.netuchile.cl The synthetic strategy involved the reaction of 1-(4-aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazine (B1678402) with various substituted aroyl chlorides. researchgate.netuchile.cl

The binding affinities of these novel benzothiophene arylpiperazine derivatives were assessed, revealing their potential as serotoninergic agents. researchgate.netuchile.cl The influence of different substituents on the arylpiperazine moiety and the benzothiophene ring on the binding affinity was systematically studied. nih.gov For example, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols were synthesized and evaluated, with the most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, showing micromolar affinity for the 5-HT1A receptor. nih.gov

Table 2: Binding Affinity of a Benzo[b]thiophene Derivative at the 5-HT1A Receptor

Compound Ki (μM)
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one 2.30

Calcium Sensitizing Agents in Cardiac Physiology (e.g., ORG 30029)

Derivatives of this compound have been investigated for their role as calcium sensitizing agents, with ORG 30029 being a notable example. These agents are of interest in cardiac physiology for their potential to enhance the contractility of the heart muscle.

ORG 30029, a derivative of this compound, has demonstrated a significant ability to increase cardiac contractility. nih.gov In experimental models using aequorin-loaded canine ventricular myocardium, ORG 30029 was shown to increase contractile force to a level 150% of the maximum effect achieved with isoproterenol (B85558). j-circ.or.jp This potentiation of contractile force is a key characteristic of its action as a calcium sensitizer. j-circ.or.jp

A crucial aspect of its mechanism is the efficient use of energy. Studies on Langendorff-perfused rat hearts revealed that while ORG 30029 increased contractility in a dose-dependent manner, it did not cause a significant increase in myocardial oxygen consumption (MVO2) at lower, effective concentrations. nih.gov This contrasts with other inotropic agents like dobutamine, which showed a substantial increase in MVO2 for a similar increase in contractility. nih.gov This suggests that ORG 30029 improves contractile efficiency, potentially by reducing the energy expenditure associated with calcium handling by the sarcoplasmic reticulum. nih.govoup.com The compound has been observed to increase myocardial work without a corresponding rise in oxygen consumption, indicating an enhancement of metabolic efficiency. oup.com

The positive inotropic effect of ORG 30029 is maintained even under conditions of acidosis, a state that typically suppresses the action of calcium mobilizers. j-circ.or.jpjst.go.jp

Table 1: Effects of ORG 30029 on Cardiac Parameters

ParameterEffect of ORG 30029Source
Contractile ForceIncreased to 150% of isoproterenol maximum j-circ.or.jp
Myocardial Oxygen Consumption (MVO2)No significant increase at lower concentrations nih.gov
Contractile EfficiencyIncreased oup.com
Effect in AcidosisMaintained positive inotropic effect j-circ.or.jpjst.go.jp

The mechanism by which ORG 30029 enhances contractility involves a direct effect on the myocardial filaments' sensitivity to calcium, rather than a significant increase in intracellular calcium levels. j-circ.or.jp It has been shown to elevate calcium transients only to a minor extent while prominently increasing the duration of contraction. j-circ.or.jp This indicates that the primary action of ORG 30029 is to make the contractile machinery more responsive to the existing calcium concentrations within the cardiac cells. j-circ.or.jpjst.go.jp

Interactions with Neurotransmitter Systems (Azepanium compounds)

Certain derivatives of this compound, specifically azepanium compounds, have been explored for their potential interactions with neurotransmitter systems. ontosight.ai One such compound is 1-Benzyl-4-(5,6-dimethoxy-benzo[b]thiophene-2-carbonyl)-1-methyl-azepanium. ontosight.ai Azepanium derivatives are recognized for their potential biological activities, which include interactions with various enzymes and receptors. ontosight.ai Compounds with similar azepanium structures have shown potential in the context of neurological disorders due to their ability to interact with neurotransmitter systems. ontosight.ai

Further research into benzo[b]thiophene derivatives has identified compounds with dual affinity for the serotonin transporter (SERT) and 5-HT7 receptors, suggesting a potential for new antidepressant treatments with a rapid onset of action. unav.edu

Anti-inflammatory and Analgesic Potential

Thiophene-based compounds, including those with a benzo[b]thiophene scaffold, are recognized for their anti-inflammatory properties. nih.govresearchgate.net The presence of methoxy groups on the thiophene ring has been associated with potent anti-inflammatory activity. nih.gov While direct studies on this compound are limited in this specific context, the broader class of thiophene derivatives has shown promise. For instance, nonacidic thiophene derivatives have been designed and synthesized as potential analgesic agents, with some compounds showing higher analgesic activity than indomethacin (B1671933) and celecoxib (B62257) in preclinical models. nih.gov These compounds have also demonstrated anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov The anti-inflammatory action of many thiophene derivatives is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net

Anti-asthma Research (e.g., Tibenelast (B1682333), a related compound)

Tibenelast, a compound structurally related to this compound with diethoxy groups instead of dimethoxy groups, has been investigated as an orally active anti-asthma agent. nih.govmedchemexpress.com In guinea pig models of anaphylactic shock induced by ovalbumin aerosol, tibenelast proved to be a potent compound. nih.gov It was effective in preventing bronchoconstriction, as indicated by its ability to prevent an increase in lung resistance and a fall in dynamic compliance. nih.gov Tibenelast was found to be significantly more potent than aminophylline (B1665990) when administered intravenously. nih.gov Its mechanism of action is thought to be as a phosphodiesterase inhibitor. medchemexpress.commedchemexpress.com

Agrochemical Development Applications

Derivatives of benzo[b]thiophene have been explored for their potential use in agrochemicals. smolecule.com For instance, certain hydrazine (B178648) compounds derived from benzo[b]thiophene have been synthesized and patented for their use as pesticides. google.com While specific applications of this compound in this field are not extensively detailed, the general class of benzo[b]thiophene derivatives shows potential for the development of new crop protection formulations. smolecule.com

Structure Activity Relationship Sar Studies of 5,6 Dimethoxybenzo B Thiophene Derivatives

Impact of Substituent Position on Biological Activity

The placement of methoxy (B1213986) groups on the benzene (B151609) ring of the benzo[b]thiophene skeleton is a critical determinant of antiproliferative activity. Research on 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives has provided significant insights into these positional effects.

Studies have established that the most potent antiproliferative activities are achieved when the methoxy group is located at the C-4, C-6, or C-7 positions. researchgate.netnih.gov In contrast, derivatives with a methoxy group at the C-5 position are generally less active. researchgate.netnih.gov For instance, in a series of 3-methyl substituted derivatives, compounds with a methoxy group at C-4, C-6, or C-7 showed approximately 20-fold greater activity than the corresponding C-5 methoxy isomer. nih.gov The most active compound in this particular series was the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative, which displayed IC₅₀ antiproliferative values in the low nanomolar range (16–23 nM). nih.gov

Similarly, for derivatives lacking a substituent at the C-3 position, the C-4 and C-7 methoxy positional isomers were found to be significantly more active than the C-5 and C-6 isomers. nih.gov The 6-methoxy substituent has been noted in other studies as well for its contribution to maximizing the activity of these compounds. nih.gov The strategic placement of methoxy groups is thought to enhance interactions with biological targets, such as tubulin, thereby inhibiting cancer cell proliferation. researchgate.netnih.gov

Methoxy PositionRelative Antiproliferative ActivityReference
C-4High researchgate.netnih.gov
C-5Low / Detrimental researchgate.netnih.gov
C-6High researchgate.netnih.gov
C-7High researchgate.netnih.gov

Substituents at the C-3 position of the benzo[b]thiophene ring also play a pivotal role in modulating biological activity. The introduction of a methyl group at the C-3 position has been shown to generally increase antiproliferative activity when compared to the corresponding unsubstituted (hydrogen at C-3) derivatives. nih.gov

The interplay between the C-3 substituent and the position of the methoxy group on the benzene ring is complex. For example, when a methoxy group is present at the C-4 position, the nature of the C-3 substituent has a much more significant impact on antiproliferative activity than when the methoxy group is at C-6 or C-7. nih.gov In earlier studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes, the 3-amino group was considered important for the potent antiproliferative activity observed. researchgate.netnih.gov However, subsequent research demonstrated that replacing this 3-amino group with a methyl group in C-6 and C-7 methoxy derivatives resulted in only a minimal loss of activity, suggesting the 3-amino group is not essential for activity in all contexts. nih.gov

C-3 SubstituentGeneral Effect on Antiproliferative ActivityReference
Hydrogen (unsubstituted)Baseline activity nih.gov
MethylGenerally increases activity compared to H nih.gov
AminoPotent activity, but can be replaced by methyl with minimal loss in some derivatives nih.gov

The introduction of a carboxylic acid group, often as part of a larger side chain, can significantly alter the properties and biological activity of 5,6-dimethoxybenzo[b]thiophene derivatives. A notable example is 4-(5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid (MSA-2), where the addition of the oxobutanoic acid chain enhances water solubility and confers activity as a stimulator of interferon genes (STING) agonist. smolecule.com This highlights the role of such functional groups in modulating pharmacokinetic properties and directing the molecule towards specific biological pathways. smolecule.com The carboxylic acid moiety can participate in key interactions, such as hydrogen bonding, which can be crucial for target binding.

Other functional groups also impact activity. For instance, replacing a methoxy group with an ethoxy group or a fluorine atom on a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene scaffold led to a decrease in antiproliferative activity. researchgate.net This indicates a high degree of specificity for the methoxy group in this position for optimal anticancer effect. The introduction of a fluorine atom at the C-4 or C-7 position of this compound-2-carboxylic acid has also been explored, creating new analogues for SAR studies. acs.org Furthermore, acylhydrazone derivatives of benzo[b]thiophenes have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus, demonstrating that the addition of this functional group can confer entirely new biological properties. nih.gov

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological efficacy. The spatial arrangement of the heterocyclic ring, the aryl rings, and various substituents determines how the molecule fits into the binding pocket of a biological target.

Conformational studies on aroyl derivatives of benzo[b]thiophene have been conducted using techniques like X-ray crystallography and NMR spectroscopy. rsc.org These studies reveal that the orientation of a carbonyl group connecting the benzo[b]thiophene core to another aromatic ring can exist in different conformations, such as S,O-cis and S,O-trans. rsc.org The preference for a particular conformation can be influenced by factors like attractive interactions between the sulfur atom of the thiophene (B33073) ring and the oxygen atom of the carbonyl group. rsc.org

Design Principles for Enhancing Efficacy and Selectivity

Based on extensive SAR studies, several design principles have emerged for creating more potent and selective this compound derivatives.

Strategic Methoxy Group Placement: For antiproliferative agents targeting tubulin, placing methoxy groups at the C-4, C-6, or C-7 positions of the benzo[b]thiophene ring is a key strategy for enhancing potency. researchgate.netnih.gov The C-5 position should generally be avoided.

Modulation of the C-3 Position: The C-3 position is a critical site for modification. Introducing a small alkyl group like methyl can be more advantageous for antiproliferative activity than leaving it unsubstituted. nih.gov The choice of substituent at C-3 should be considered in conjunction with the substitution pattern on the benzene portion of the scaffold. nih.gov

Introduction of Functional Groups for Targeting and Solubility: Appending functional groups like carboxylic acids can be used to improve water solubility and introduce new biological activities by enabling interactions with different targets, such as the STING protein. smolecule.com

Bioisosteric Replacement: The benzo[b]thiophene scaffold itself is often considered a bioisostere of other ring systems like naphthalene (B1677914) or indole. conicet.gov.ar This principle can be extended by replacing the sulfur atom with selenium to create benzoselenophene analogues, which has been shown to be an effective strategy in some cases. rsc.org

Conformational Restriction: In some instances, designing molecules with restricted conformational flexibility can lock the compound into its bioactive conformation, leading to enhanced potency and selectivity. This can be achieved by introducing cyclic structures or other rigidifying elements.

By applying these principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic profiles for a range of diseases, from cancer to infectious diseases and immune disorders.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 5,6-dimethoxybenzo[b]thiophene derivatives, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR spectra of the this compound scaffold, the protons on the thiophene (B33073) and benzene (B151609) rings, as well as those on the methoxy (B1213986) groups, exhibit characteristic chemical shifts (δ). For the core structure, aromatic protons typically appear as singlets. For example, in derivatives, the H-4 and H-7 protons of the benzo[b]thiophene ring are observed as singlets. The two methoxy groups at positions 5 and 6 also produce distinct sharp singlets in the spectrum. For instance, in (5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone, the two methoxy groups on the benzothiophene (B83047) moiety appear as a singlet at 3.95 ppm, while the protons at positions 4 and 7 show singlets at 7.17 and 7.30 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. For instance, in derivatives of this compound-2-carboxylic acid, the carbons of the methoxy groups typically resonate around 55-56 ppm. researchgate.net

The specific chemical shifts can be influenced by the solvent used and the presence of other functional groups, which is valuable for confirming structural modifications. For example, analysis of a derivative in both DMSO-d₆ and CDCl₃ can help confirm the formation of intramolecular hydrogen bonds. acs.org

Below is a table summarizing representative NMR data for derivatives of this compound.

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm)
(5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone nih.gov CDCl₃ -OCH₃ (x2, benzothiophene) 3.95 (s, 6H)
H-4 7.17 (s, 1H)
H-7 7.30 (s, 1H)
4-Fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxylic Acid acs.org DMSO-d₆ -OCH₃ (x2) 3.91 (s, 3H), 3.90 (s, 3H)
H-7 7.50 (s, 1H)
H-3 8.04 (d, J=3.5 Hz, 1H)
7-Fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxylic Acid acs.org DMSO-d₆ -OCH₃ (x2) 3.92 (s, 3H), 3.85 (s, 3H)
H-4 7.59 (s, 1H)
H-3 7.93 (s, 1H)
Methyl this compound-2-carboxylate researchgate.net DMSO-d₆ -OCH₃ (x2, ring) 3.85 (s, 3H), 3.82 (s, 3H)
-OCH₃ (ester) 3.80 (s, 3H)
H-4, H-7 7.55 (s, 1H), 7.49 (s, 1H)

s = singlet, d = doublet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. The molecular weight of the parent compound, C₁₀H₁₀O₂S, is 194.25 g/mol . myskinrecipes.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the molecular formula of a synthesized compound. worktribe.com

For example, in the analysis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxybenzo[b]thiophene 1,1-dioxide, HRMS (ESI) calculated the mass for C₂₃H₂₈NO₄S [M+H]⁺ as 426.1734 and found it to be 426.1737, confirming the structure. worktribe.com Similarly, for tert-Butyl 3-(this compound-2-carboxamido)propanoate, the calculated mass for C₁₈H₂₄NO₅S [M+H]⁺ was 366.1, which matched the found value. acs.org

Liquid Chromatography-Mass Spectrometry (LCMS) is also frequently used, combining the separation power of HPLC with the detection capabilities of MS to analyze reaction mixtures and confirm the presence and mass of the desired product. chemscene.comrsc.org Low-resolution mass spectrometry using techniques like Electrospray Ionization (ESI) can confirm the correct mass of a product, such as identifying the [M+H]⁺ or [M+Na]⁺ ions. rsc.orggoogle.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its structure and absolute stereochemistry. This technique has been vital in characterizing derivatives of this compound, especially chiral molecules.

A notable application was the determination of the absolute stereochemistry of the enantiomers of ORG9935, a PDE3A inhibitor synthesized from this compound-2-carboxylic acid. researchgate.netnih.gov The enantiomers were first separated, and then X-ray crystallography of the (+)-enantiomer (ORG20865) established its absolute configuration as (S). researchgate.netnih.govx-mol.com This analysis was performed on a Bruker-AXS VENTURE PHOTON-II diffractometer. researchgate.net The crystal structure of this derivative was found to be exceedingly complex, belonging to the P1 space group with 24 unique molecules in the asymmetric unit (Z' = 24). researchgate.net The analysis also revealed detailed intermolecular interactions, such as the formation of tetramers through hydrogen bonds. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are essential tools for assessing the purity of this compound and its derivatives. These chromatographic techniques separate components in a mixture, allowing for the quantification of the main compound and any impurities.

In numerous research studies, HPLC analysis is the standard method for confirming the purity of final products, with purities of ≥95% often being a requirement for subsequent biological testing or further reactions. acs.org For instance, a patent describing the synthesis of a leucine (B10760876) enkephalin analogue using a derivative of this compound reported a purity of 97.4% as determined by HPLC, with the major peak appearing at a retention time of 10.56 minutes. google.com Commercial suppliers of this compound and related compounds also provide HPLC data to certify product purity. bldpharm.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). While spectra for the parent this compound are not extensively detailed in the provided results, data for its derivatives illustrate the utility of FTIR.

For example, the FTIR spectrum of 5,6-dimethoxybenzo[b]thiophenesulfone-2-methyl chloroformate, a derivative, shows characteristic absorption bands. google.com The peak at 1777 cm⁻¹ corresponds to the C=O stretching of the chloroformate group, while bands at 1307 cm⁻¹ and 1141 cm⁻¹ are indicative of the sulfone (SO₂) group. google.com In another derivative, ethyl this compound-2-carboxylate, the IR spectrum shows a strong absorption at 1705 cm⁻¹ for the ester carbonyl group. google.com The characteristic C-S bond vibrations in thiophene rings are also identifiable in FTIR spectra. researchgate.net This technique is valuable for confirming that specific chemical transformations, such as oxidations or esterifications, have successfully occurred.

Table 2: Representative FTIR Data for this compound Derivatives

Compound Wavenumber (cm⁻¹) Assignment Reference
5,6-Dimethoxybenzo[b]thiophenesulfone-2-methyl chloroformate 1777 C=O stretch (chloroformate) google.com
1307, 1141 SO₂ stretch (sulfone) google.com
Ethyl this compound-2-carboxylate 1705 C=O stretch (ester) google.com

UV-Vis-NIR Spectroscopy for Optical Properties

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy measures the electronic transitions within a molecule and is used to characterize the optical properties of compounds. For derivatives of this compound, this technique is particularly relevant in the context of materials science.

For example, the UV-visible absorption spectra of thin films containing 4,8-dimethoxy-benzo[1,2-b:4,5-b′]dithiophene, a structurally related compound, have been studied to assess their light-absorbing capabilities. acs.org Research on hole transport materials for perovskite solar cells, which incorporate the dimethoxy-benzodithiophene moiety, uses UV-Vis spectroscopy to characterize the thin films and ensure that coating the perovskite absorber does not detrimentally alter its absorption spectrum. acs.org The analysis helps in understanding the electronic structure, and the calculated HOMO-LUMO gap can be compared to experimental values derived from the absorption onset. acs.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) for Morphological and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. While not typically used to analyze the molecule of this compound itself, it is applied to study materials that incorporate this structural unit.

For instance, in the development of materials for solar cells, SEM was used to examine the surface of perovskite absorber films that were passivated with derivatives of 4,8-dimethoxy-benzo[1,2-b:4,5-b′]thiophene. acs.org The SEM images revealed changes in the grain size and crystallinity of the film upon treatment, which are critical factors influencing device performance. acs.org In another study, SEM was used to characterize the morphology of a metal-organic framework (MOF) catalyst used for the polymerization of thiophene-containing monomers. researchgate.net Energy Dispersive X-ray Analysis (EDAX), often coupled with SEM, can provide elemental composition data of the visualized surface, though specific examples for this compound were not prominent in the search results.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 5,6-dimethoxybenzo[b]thiophene) into the binding site of a target protein. The goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the strength of the interaction, typically in kcal/mol.

While general molecular docking studies have been performed on various benzo[b]thiophene derivatives, specific research detailing the molecular docking of this compound to specific biological targets was not found in the available search results. However, if such a study were to be conducted, it would involve preparing the 3D structure of this compound and a target protein of interest. The docking software would then systematically sample different orientations and conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. The results would provide insights into the potential biological activity of the compound. For instance, studies on other thiophene (B33073) scaffolds have shown binding affinities ranging from -5.436 to -6.161 kcal/mol against breast cancer proteins. mdpi.com

Homology Modeling in Receptor-Ligand Binding Studies

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein (a "template"). Once a model of the target receptor is built, it can be used in molecular docking studies to investigate ligand-receptor interactions.

Specific homology modeling studies that utilize the resulting protein structure to investigate the binding of this compound could not be identified. In a typical workflow, the amino acid sequence of a target receptor for which no experimental structure is available would be used to search for suitable templates with high sequence identity. nih.gov A 3D model of the receptor would then be generated, and its quality validated using various stereochemical checks. nih.gov This model would then serve as the receptor for docking simulations with this compound to predict binding interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as orbital energies (HOMO and LUMO), energy gaps, and global hardness, which provide insights into a molecule's stability and reactivity. nih.gov

Although studies on other benzo[b]thiophene derivatives have utilized quantum chemical calculations to determine properties like energy gaps (e.g., ΔE = 3.22 eV to 3.59 eV), specific quantum chemical analyses for this compound were not found. nih.gov Such calculations for this compound would provide valuable information on its electronic properties, which are crucial for understanding its potential as a functional material or a pharmacophore.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to explore the conformational flexibility of a ligand like this compound and to study the dynamics of its interaction with a biological target. This can reveal important information about the stability of the ligand-protein complex and the mechanism of binding.

There is no specific information available from the search results regarding molecular dynamics simulations performed on this compound. If conducted, an MD simulation would start with the docked complex of this compound and its target protein. The simulation would then calculate the forces between atoms and use these to predict their movements over a certain period, providing a dynamic view of the binding process. nih.govnih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. Various computational models are used to predict these pharmacokinetic properties, as well as the pharmacodynamic effects of a compound. These predictions help in assessing the drug-likeness of a molecule and its potential for oral bioavailability.

Specific in silico predictions of the pharmacokinetic and pharmacodynamic properties of this compound are not detailed in the provided search results. Generally, these predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. Computational tools can predict parameters like intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. ajol.info For example, for a molecule to be considered to have good oral bioavailability, it often needs to adhere to criteria such as Lipinski's rule of five. ajol.info Without specific computational studies on this compound, its pharmacokinetic and pharmacodynamic profile remains to be computationally characterized.

Applications in Materials Science

Development of New Materials with Specific Properties

The development of new organic materials often involves modifying a core molecular structure to achieve desired electronic and physical characteristics. The benzo[b]thiophene unit provides a rigid, planar, and electron-rich framework that facilitates charge transport, a critical feature for semiconductor applications.

In the field of organic electronics, enhancing electrical conductivity is a primary goal. The conductivity of materials based on polythiophene and its derivatives can be significantly improved through molecular design and doping. dtu.dkresearchgate.netdtu.dk The introduction of electron-donating groups, such as the two methoxy (B1213986) groups in 5,6-dimethoxybenzo[b]thiophene, increases the electron density of the aromatic system. This heightened electron density can facilitate the movement of charge carriers along the molecular backbone or between adjacent molecules in a solid-state material, which is a fundamental aspect of electrical conductivity. researchgate.net By engineering the interaction between such polymer chains and dopant molecules, it is possible to create highly ordered structures that lead to remarkable enhancements in conductivity. dtu.dkresearchgate.net

The optical properties of organic molecules are central to their use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are determined by the molecule's ability to absorb and emit light, which is linked to its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Fused-thiophene systems are versatile and possess unique properties that make them a focus of intense research in the fields of OPVs and dye-sensitized solar cells (DSSCs). mdpi.com The benzo[1,2-b:4,5-b′]dithiophene (BDT) core, for example, is a widely used electron-donating unit in materials for organic solar cells due to its symmetric and planar structure, which promotes strong intermolecular interactions and efficient charge transport. nih.gov The introduction of methoxy groups onto conjugated side chains of BDT-based copolymers has been shown to lower the HOMO energy level, a key parameter for tuning the performance of solar cell devices. researchgate.net

In the broader context of organic photovoltaics, the design of donor and acceptor molecules is critical. rsc.org Materials based on fused-thiophenes are frequently employed as building blocks for organic semiconductors and have demonstrated high charge carrier mobility. mdpi.com The strategic placement of electron-donating groups like methoxy substituents is a common method to adjust the electronic energy levels and absorption spectra of these materials to better match the solar spectrum, thereby improving device efficiency. researchgate.netresearchgate.net

Incorporation into Polymers and Advanced Technologies

The functionalization of polymers with specific molecular units is a cornerstone of modern materials science. The this compound unit can be incorporated into polymer chains to create conjugated polymers with tailored optoelectronic properties. The electrochemical polymerization of thiophene (B33073) derivatives is a powerful method for creating thin films with desirable electrochromic properties—the ability to change color in response to an electrical voltage. frontiersin.org

By extending the conjugation length of such polymers, it is possible to fine-tune their electrochemical and electrochromic behavior. frontiersin.org The inclusion of the dimethoxy-substituted benzothiophene (B83047) moiety could lead to polymers with specific redox potentials and optical responses, making them suitable for applications in sensors, displays, and smart windows. The synthesis of copolymers containing units like 5,6-difluorobenzo-2,1,3-thiadiazole has led to polymer solar cells with high efficiency, demonstrating the effectiveness of tuning the polymer backbone with specific building blocks. researchgate.net

Non-linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property essential for technologies like frequency conversion and optical switching. nih.govnih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure are often investigated for their NLO properties.

The design of NLO-active materials often involves creating highly polarizable molecules. nih.govrsc.org The benzothiophene core can act as part of the π-conjugated bridge, while the methoxy groups can serve as electron donors. By attaching a suitable electron-acceptor group to the other end of the molecule, it would be possible to create a D-π-A system based on the this compound scaffold. Theoretical studies on similar pyreno-based chromophores with benzothiophene acceptors have shown that such structural modifications can lead to significant NLO responses. nih.gov Research into 5,6-dimethoxy-1-indanone (B192829) derivatives, which share the dimethoxybenzene moiety, also points to the potential of these structures in optical applications. researchgate.net

The precise arrangement of molecules in a crystalline solid is critical for many material applications, including piezoelectricity and other electro-mechanical effects. The growth of high-quality single crystals allows for the detailed characterization of a material's structure and properties. While specific research on the crystal growth of this compound for electro-mechano utilities has not been reported, studies on related thiophene derivatives provide insight into this area. For instance, the crystal structures of various polar thiophene derivatives have been determined to evaluate their potential for second-harmonic generation, an NLO effect that requires a non-centrosymmetric crystal packing. rsc.org The characterization of such crystals often involves techniques like single-crystal X-ray diffraction to understand the relationship between molecular structure and bulk material properties.

Evaluation for Opto-electronic Gadgets and Filters

The exploration of novel organic molecules for applications in materials science is a continually evolving field, with researchers seeking compounds that exhibit advantageous electronic and optical properties. Within this context, benzo[b]thiophene derivatives have garnered attention for their potential use in various opto-electronic devices, owing to their inherent charge transport capabilities and tunable photophysical characteristics. However, specific and detailed research findings on the evaluation of this compound for direct application in opto-electronic gadgets and optical filters are not extensively available in publicly accessible scientific literature.

The broader class of benzo[b]thiophene-based materials has been investigated for roles in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These studies often focus on modifying the core benzo[b]thiophene structure to enhance properties like charge carrier mobility, photoluminescence quantum yield, and absorption spectra. The introduction of substituents, such as methoxy groups, can significantly influence the electronic nature of the molecule, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection and transport in electronic devices.

While direct experimental data on this compound for these applications is scarce, the general principles of materials science suggest that its electron-rich dimethoxy-substituted benzene (B151609) ring fused to the thiophene ring could impart favorable characteristics. Theoretical studies and experimental investigations on closely related molecules indicate that such substitutions can lead to a red-shift in the absorption and emission spectra, which could be a desirable feature for certain optical filtering applications or for tuning the emission color in OLEDs.

Despite the theoretical potential, a comprehensive evaluation of this compound in opto-electronic gadgets and filters would necessitate dedicated research to determine key performance metrics. At present, there is a lack of published data to construct detailed tables of its performance characteristics in such applications.

Analytical Chemistry Applications of 5,6 Dimethoxybenzo B Thiophene

Use as Reference Compounds or Standards in Analytical Method Development

In analytical chemistry, reference compounds or standards are materials of a high purity and well-defined composition that are used for calibration and identification. An ideal reference standard possesses high stability, is non-hygroscopic, and has a high molecular weight. While 5,6-dimethoxybenzo[b]thiophene is available commercially with a specified purity, detailed studies documenting its widespread use as a primary reference standard in the development of new analytical methods are not prevalent in the reviewed literature.

The potential use of this compound as a reference standard would likely be in chromatographic or spectroscopic methods aimed at the analysis of related benzothiophene (B83047) derivatives. For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method for separating a mixture of substituted benzothiophenes, this compound could theoretically be used to determine the retention time and response factor for compounds with similar structural motifs.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 91715-47-8
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol

The data in this table is compiled from publicly available chemical supplier information.

Validation of Analytical Methods for Related Compounds in Complex Matrices

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating parameters such as accuracy, precision, specificity, linearity, and range. A well-characterized compound can be used as a spike in a complex matrix (e.g., environmental samples, biological fluids) to assess the recovery and performance of an analytical method.

There is a lack of specific published research demonstrating the use of this compound for the validation of analytical methods for related compounds in complex matrices. In a hypothetical scenario, if one were developing a method to detect and quantify various benzothiophene derivatives in soil samples, this compound could be added to a blank soil matrix at known concentrations. The subsequent analysis would help determine the method's accuracy (how close the measured concentration is to the known spiked concentration) and precision (the degree of scatter in repeated measurements).

Table 2: Hypothetical Method Validation Parameters Using this compound

Parameter Measurement Acceptance Criteria (Example)
Accuracy (% Recovery) (Measured Conc. / Spiked Conc.) x 100 80-120%
Precision (% RSD) (Standard Deviation / Mean) x 100 ≤ 15%
Specificity No interference at the retention time of the analyte Peak purity > 0.99

This table represents a hypothetical application for illustrative purposes, as specific research findings for this compound in this context are not available.

Studies of Chemical Behavior and Interactions

Understanding the chemical behavior and interactions of a compound is crucial for developing robust analytical methods. This can include its solubility in different solvents, its stability under various conditions (e.g., pH, temperature, light), and its potential to interact with other molecules.

Detailed studies focusing specifically on the chemical behavior and interactions of this compound in the context of analytical chemistry are not extensively reported. Research on related benzothiophene derivatives suggests that the sulfur atom and the aromatic ring system are key features governing their chemical properties. The methoxy (B1213986) groups on the benzene (B151609) ring of this compound would be expected to influence its polarity and reactivity compared to unsubstituted benzothiophene. For example, the electron-donating nature of the methoxy groups could affect its chromatographic retention on different stationary phases or its behavior in mass spectrometry.

Further research would be necessary to fully characterize the chemical behavior and interaction profile of this compound to establish its utility in specific analytical applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

While the benzo[b]thiophene core is present in various biologically active molecules, the full therapeutic potential of derivatives specifically featuring the 5,6-dimethoxy substitution pattern remains an active area of investigation. Future research will likely focus on expanding the scope of biological targets beyond currently identified areas.

Derivatives of the parent benzo[b]thiophene scaffold have shown a wide array of biological activities, providing a roadmap for future studies on 5,6-dimethoxy analogues. Research on related compounds has identified several promising targets. ekb.eg For instance, substituted benzo[b]thiophenes have been developed as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.govnih.govnih.gov Specifically, compounds bearing a 2-(3′,4′,5′-trimethoxybenzoyl) group have demonstrated significant antiproliferative activity by interacting with the colchicine (B1669291) binding site on tubulin. nih.govnih.gov The placement of methoxy (B1213986) groups on the benzo[b]thiophene ring is crucial for activity, with studies indicating that substitution at the C-6 and C-7 positions can be particularly favorable. nih.govnih.gov

Furthermore, research on related tetrahydrobenzo[b]thiophene structures has revealed activity against a host of other cancer-related targets. nih.gov These include metabolic enzymes like pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), as well as growth factor receptors and proteinases such as EGFR, HER2, and matrix metalloproteinases (MMPs). nih.govresearchgate.net There is also potential for developing derivatives as antitubercular agents, targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov

Potential Target Class Specific Examples Therapeutic Area
Cytoskeletal Proteins Tubulin (Colchicine Site) nih.govnih.govOncology
Metabolic Enzymes PDK1, LDHA nih.govOncology
Growth Factor Receptors EGFR, HER2 nih.govOncology
Proteinases Matrix Metalloproteinases (MMPs) nih.govOncology
Serine Proteases Thrombin nih.govAnticoagulation
Infectious Disease Targets Mycobacterium tuberculosis nih.govInfectious Disease

Table 1: Potential biological targets for 5,6-dimethoxybenzo[b]thiophene derivatives based on activities of related scaffolds.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound derivatives is paramount for exploring their potential. Future research will focus on developing more advanced, efficient, and regioselective synthetic methods to build libraries of these compounds for screening.

Classical approaches often involve multi-step sequences. A common strategy for synthesizing related substituted 2-aroylbenzo[b]thiophenes begins with substituted salicylaldehydes or 2-hydroxyacetophenones. nih.govnih.gov This process involves the formation of an O-arylthiocarbamate, followed by a Newman–Kwart rearrangement to the corresponding S-arylthiocarbamate. nih.govnih.gov Subsequent hydrolysis and a one-pot cyclization with a bromoethanone derivative yield the benzo[b]thiophene core. nih.govnih.gov

More modern approaches aim for greater efficiency through catalysis. For example, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzo[b]thiophenes, offering high regioselectivity. researchgate.net Other methods include phosphine-assisted annulation reactions to create derivatives like benzo[b]thiophene-5,6-dicarboximides. sciencepg.com The development of novel catalytic systems and one-pot procedures will be crucial for accelerating the discovery of new derivatives.

Synthetic Strategy Description Key Features
Newman–Kwart Rearrangement Pathway A multi-step sequence involving the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by cyclization. nih.govnih.govWell-established, allows for diverse substitutions.
Rhodium-Catalyzed Coupling A three-component reaction involving an arylboronic acid, an alkyne, and elemental sulfur. researchgate.netHigh regioselectivity, catalytic efficiency.
Phosphine-Assisted Annulation Reaction of thiophene (B33073) precursors with maleimides to form fused ring systems. sciencepg.comUseful for creating specific dicarboximide derivatives.

Table 2: Key synthetic methodologies for benzo[b]thiophene derivatives.

Rational Drug Design Based on Structure-Based and Ligand-Based Approaches

To accelerate the discovery of potent and selective drug candidates, future efforts will heavily rely on rational drug design principles. nih.gov Both structure-based and ligand-based approaches will be instrumental.

Ligand-based drug design is particularly useful when the 3D structure of the biological target is unknown. nih.gov This approach involves analyzing a set of molecules with known activity to build a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. youtube.com By studying the structure-activity relationships (SAR) of existing benzo[b]thiophene inhibitors, researchers can identify key functional groups and substitution patterns that enhance potency. For example, in a series of tubulin inhibitors, it was found that a methoxy group at the C-6 or C-7 position significantly boosted antiproliferative activity compared to isomers with substitutions at C-4 or C-5. nih.govnih.gov

Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein. nih.gov Molecular docking studies, a key component of this approach, can predict the binding orientation of this compound derivatives within the active site of a target protein. researchgate.net This allows for the design of new molecules with improved complementarity and stronger binding interactions, ultimately leading to higher potency and selectivity. researchgate.net These computational models can guide synthetic efforts, prioritizing compounds that are most likely to be active.

Integration with Nanotechnology and Drug Delivery Systems

A significant challenge in drug development is achieving targeted delivery to diseased tissues while minimizing off-target effects. Integrating this compound derivatives with nanotechnology and advanced drug delivery systems presents a promising solution.

Thiophene derivatives have been successfully loaded onto nanoparticles (NPs) to enhance their therapeutic properties. nih.gov For instance, loading active compounds onto iron oxide (Fe3O4) or silica-coated iron oxide (Fe3O4/SiO2) nanoparticles has been shown to improve the solubility and selective delivery of the therapeutic agent to cancer cells. nih.gov This approach can lead to a reduction in the required dose and enhanced bioavailability. nih.gov

Future research could explore the formulation of this compound derivatives into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These systems can be further engineered with targeting ligands (e.g., antibodies, peptides) on their surface to actively direct the drug to specific cells or tissues, further improving efficacy and reducing systemic toxicity.

Computational Design of Materials with Tailored Properties

Beyond medicine, the unique electronic and photophysical properties of the benzo[b]thiophene scaffold make it an attractive candidate for the development of novel organic materials. The 5,6-dimethoxy groups can further modulate these properties, opening up new possibilities in materials science.

Computational chemistry will be a driving force in this area. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the geometrical, energetic, and absorption properties of novel derivatives before they are synthesized. This in silico design approach can guide the creation of materials with tailored characteristics for specific applications.

One potential application is in the field of organic electronics. For example, benzo[b]thiophene-5,6-dicarboximide derivatives have been synthesized and their photophysical properties studied, suggesting their potential use in organic light-emitting devices (OLEDs) or as fluorescent probes. sciencepg.com The oxidative polymerization of related compounds like 5,6-dihydroxybenzothiophene has also been investigated to create novel "thiomelanin" polymers with distinct properties compared to their natural nitrogen-based counterparts, suggesting a role in bio-inspired materials. researchgate.net By computationally modeling how the 5,6-dimethoxy substituents influence the electronic structure, researchers can rationally design new materials for applications in sensors, organic solar cells, and other advanced technologies.

Q & A

Q. What are the common synthetic routes for 5,6-dimethoxybenzo[b]thiophene derivatives, and how are yields optimized?

Answer: Derivatives of this compound are typically synthesized via multi-step organic reactions. For example:

  • Alzheimer’s inhibitors : Compounds like 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxybenzo[b]thiophene 1,1-dioxide are synthesized via nucleophilic substitution and oxidation, yielding 42.8–45.3% after column chromatography (EtOAc/petroleum ether). Key steps include controlling reaction temperature and using anhydrous conditions .
  • Tubulin-targeting agents : Derivatives such as (5,6-Dimethoxybenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone are prepared via Friedel-Crafts acylation, achieving 62% yield with silica gel chromatography (EtOAc/petroleum ether, 4:6). Solvent polarity and catalyst selection are critical for yield optimization .

Q. Table 1: Representative Synthetic Yields and Conditions

DerivativeYieldPurification MethodKey Reaction StepReference
Compound 23a (Alzheimer’s inhibitor)42.8%Column chromatographyPiperidine alkylation
Compound 4k (Tubulin polymerizer)62%EtOAc/petroleum ether (4:6)Friedel-Crafts acylation

Q. How are this compound derivatives characterized structurally?

Answer:

  • NMR spectroscopy : Aromatic protons in the this compound core appear as singlets (e.g., δ 7.17–7.30 ppm for H-3 and H-4). Methoxy groups resonate as sharp singlets (δ 3.93–4.00 ppm) .
  • HRMS : Accurate mass analysis confirms molecular formulas (e.g., C₁₁H₉O₄Se⁻ with m/z 284.9675, Δ = 0.0003 from theoretical) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity?

Answer:

  • Electron-withdrawing groups : Introducing sulfone (1,1-dioxide) or selenophene moieties improves electrophilicity, enhancing acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.55 nM for selenazole hybrids) .
  • Hybrid molecules : Linking to tacrine via alkyl spacers improves blood-brain barrier penetration and dual-target activity (e.g., AChE and Aβ aggregation inhibition) .

Q. How should researchers address discrepancies in spectral data during characterization?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., MP2/6-311G** for C–S bond distances in thiophene analogs) .
  • Controlled crystallization : Ensure purity via recrystallization (e.g., using THF/hexane) to eliminate solvent-induced shifts .

Q. What computational methods validate the interaction of this compound derivatives with biological targets?

Answer:

  • Docking studies : Use software like AutoDock to model binding to AChE or tubulin. For example, the 5,6-dimethoxy group enhances π-π stacking with aromatic residues in AChE .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer in photocatalytic applications .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:

  • Assay standardization : Use identical enzyme sources (e.g., human vs. electric eel AChE) and buffer conditions .
  • Meta-analysis : Compare IC₅₀ values across studies, accounting for substituent effects (e.g., fluorobenzyl vs. benzyl groups altering steric hindrance) .

Q. What strategies improve the photostability of this compound-based materials?

Answer:

  • Substituent engineering : Electron-donating methoxy groups reduce oxidation susceptibility compared to unsubstituted thiophenes .
  • Encapsulation : Embed in conjugated polymers (e.g., poly(dibenzothiophene-S,S-dioxide)) to enhance stability under visible light .

Q. Table 2: Key Pharmacological Targets and Activities

DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
Compound 23aAChE2.55 nM
Compound 4kTubulin polymerizationEC₅₀ = 1.2 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.